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Compound of Interest

Compound Name: LMD-009

Cat. No.: B15606260 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
LMD-009 is a potent and selective, non-peptide small molecule agonist for the human C-C

chemokine receptor 8 (CCR8), a G protein-coupled receptor (GPCR) implicated in immune

regulation, autoimmune diseases, and cancer immunotherapy. This document provides a

comprehensive technical overview of LMD-009, detailing its chemical structure,

physicochemical properties, and biological activity. It outlines the molecular mechanism of

action, including key receptor-ligand interactions, and summarizes its effects on downstream

signaling pathways. Detailed protocols for the key functional assays used to characterize LMD-
009 are provided, along with structured data tables and graphical representations of its

signaling and experimental workflows.

Chemical and Physical Properties
LMD-009, with the chemical name 8-[3-(2-methoxyphenoxy)benzyl]-1-phenethyl-1,3,8-triaza-

spiro[4.5]decan-4-one, is a solid compound at room temperature.[1][2] It possesses a centrally

located, positively charged amine, a common feature for many ligands targeting chemokine

receptors.[2][3] Its solubility and storage requirements are critical for experimental

reproducibility.
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Property Value Reference(s)

IUPAC Name

8-[[3-(2-

methoxyphenoxy)phenyl]meth

yl]-1-(2-phenylethyl)-1,3,8-

triazaspiro[4.5]decan-4-one

[2]

Molecular Formula C₂₉H₃₃N₃O₃ [1][4][5]

Molecular Weight 471.59 g/mol [1][4][5]

CAS Number 950195-51-4 [1][4][5]

Appearance Solid [1]

Solubility DMSO (≥ 200 mg/mL) [4]

Storage (Powder) -20°C for up to 3 years [4]

Storage (In Solvent) -80°C for up to 1 year [4]

Biological Activity and Mechanism of Action
LMD-009 is a full agonist of CCR8, exhibiting potency and efficacy comparable to the

endogenous ligand, CCL1.[6] It selectively activates CCR8 over other human chemokine

receptors.[3] Upon binding, LMD-009 initiates a cascade of intracellular signaling events

characteristic of Gq-coupled GPCR activation.
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Biological
Parameter

Value (EC₅₀ / Kᵢ) Assay System Reference(s)

Target
CC Chemokine

Receptor 8 (CCR8)
Human Recombinant [1]

Activity Selective Agonist Functional Assays [4]

Inositol Phosphate

Accumulation
EC₅₀ = 11 nM

Transiently

transfected COS-7

cells

[1][6]

Intracellular Calcium

Release
EC₅₀ = 87 nM

Stably transfected

L1.2 or CHO cells
[1][6]

Chemotaxis Induces cell migration Lymphocyte L1.2 cells [1]

Binding Affinity Kᵢ = 66 nM

Competition binding

vs. ¹²⁵I-CCL1 in L1.2

cells

[1][7]

Molecular Interactions
Cryo-electron microscopy and site-directed mutagenesis studies have elucidated the binding

mode of LMD-009 within the CCR8 transmembrane domain.[2][8]

Binding Pocket: LMD-009 occupies the orthosteric binding pocket formed by transmembrane

helices (TM) 1, 2, 3, 4, 6, and 7.[2]

Key Anchor Residue: The molecule's central positively charged amine forms a critical salt

bridge with the highly conserved glutamic acid at position 286 in TM7 (Glu⁷·³⁹).[2][3] Mutation

of this residue to alanine results in a nearly 1000-fold decrease in potency.[8]

Hydrogen Bonding & Hydrophobic Contacts: The ligand is further stabilized through a

hydrogen bond with Tyrosine 172 (Y¹⁷²⁴·⁶⁴) and multiple hydrophobic interactions with

residues including Y42¹·³⁹, V109³·²⁸, Y113³·³², and F254⁶·⁵¹.[2][8]

Selectivity Determinants: The selectivity of LMD-009 for CCR8 is thought to be conferred by

interactions with residues Y114³·³³ and Y172⁴·⁶⁴, which are not conserved across other CC
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chemokine receptors.[2][6]

Downstream Signaling Pathways
As a CCR8 agonist, LMD-009 activates Gq-protein signaling, leading to the activation of

phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate

(PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release

of calcium from intracellular stores, and both molecules contribute to downstream cellular

responses, including chemotaxis.
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Caption: LMD-009 activated CCR8 signaling cascade.
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Experimental Protocols
The characterization of LMD-009 relies on a suite of functional cell-based assays. The

following sections provide detailed methodologies for these key experiments.

Inositol Phosphate (IP) Accumulation Assay
This assay quantifies the accumulation of IP, a downstream product of Gq activation, in

response to CCR8 agonism by LMD-009. The protocol is based on methods used for

characterizing LMD-009 in transiently transfected COS-7 cells.[3][6]

1. Cell Culture and Transfection:

Culture COS-7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with

10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

Seed cells in 24-well plates at a density that allows them to reach 70-80% confluency on the

day of transfection.

Transiently transfect cells with a mammalian expression vector encoding human CCR8 using

a suitable lipid-based transfection reagent according to the manufacturer's instructions.

2. Radiolabeling:

24 hours post-transfection, replace the culture medium with inositol-free DMEM containing

1% dialyzed FBS and 1 µCi/mL myo-[³H]inositol.

Incubate for 18-24 hours to allow for incorporation of the radiolabel into cellular

phosphoinositides.

3. Agonist Stimulation:

Wash the cells twice with Hanks' Balanced Salt Solution (HBSS) containing 10 mM LiCl.

Add 200 µL of the same buffer and pre-incubate for 15 minutes at 37°C.

Add 50 µL of LMD-009 at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M) prepared in HBSS

with 10 mM LiCl.
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Incubate for 90 minutes at 37°C.

4. Extraction and Quantification:

Aspirate the stimulation buffer and terminate the reaction by adding 1 mL of ice-cold 10 mM

formic acid.

Incubate on ice for 60 minutes.

Load the cell lysates onto Dowex AG1-X8 anion-exchange columns.

Wash the columns with 10 mL of 1 M ammonium formate / 0.1 M formic acid to elute total

inositol phosphates.

Quantify the eluted radioactivity by liquid scintillation counting.

Analyze data using non-linear regression to determine EC₅₀ values.

Intracellular Calcium Mobilization Assay
This kinetic assay measures the transient increase in intracellular calcium concentration

following CCR8 activation using a calcium-sensitive fluorescent dye.
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Day 1: Cell Preparation
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Caption: General workflow for a FLIPR calcium mobilization assay.
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1. Cell Plating:

Seed Chinese Hamster Ovary (CHO) or L1.2 cells stably expressing human CCR8 into

black-walled, clear-bottom 96- or 384-well microplates.

Culture overnight at 37°C and 5% CO₂ to allow for cell adherence.

2. Dye Loading:

Prepare a dye-loading solution containing a calcium-sensitive dye (e.g., Fluo-4 AM) in an

appropriate assay buffer (e.g., HBSS with 20 mM HEPES). Include an anion-exchange

inhibitor like probenecid to prevent dye leakage.

Aspirate the culture medium from the cells and add the dye-loading solution to each well.

Incubate the plate for 1 hour at 37°C, protected from light.

3. Measurement:

Prepare a separate plate containing serial dilutions of LMD-009 (e.g., 0 to 100 nM).

Place both the cell plate and the compound plate into a fluorescent imaging plate reader

(FLIPR) or equivalent instrument.

Establish a stable baseline fluorescence reading for approximately 10-20 seconds.

Initiate the automated addition of the LMD-009 solutions to the cell plate.

Immediately begin kinetic measurement of fluorescence intensity (e.g., every second for 2-3

minutes). The increase in fluorescence corresponds to the rise in intracellular calcium.

4. Data Analysis:

Calculate the response as the peak fluorescence intensity minus the baseline fluorescence.

Plot the response against the logarithm of LMD-009 concentration and fit the data to a

sigmoidal dose-response curve to determine the EC₅₀.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/product/b15606260?utm_src=pdf-body
https://www.benchchem.com/product/b15606260?utm_src=pdf-body
https://www.benchchem.com/product/b15606260?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15606260?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemotaxis Assay
This assay assesses the ability of LMD-009 to induce directed migration of CCR8-expressing

cells, a primary function of chemokine receptor activation.

1. Cell Preparation:

Use a lymphocyte cell line stably expressing CCR8, such as L1.2 cells.

Wash the cells and resuspend them in serum-free RPMI medium containing 0.1% Bovine

Serum Albumin (BSA) at a concentration of 1 x 10⁶ cells/mL.

2. Assay Setup (Boyden Chamber):

Use a multi-well chemotaxis chamber (e.g., a 96-well Transwell plate) with a polycarbonate

membrane (typically 5 µm pore size for lymphocytes).

Add different concentrations of LMD-009 (e.g., 0.1 nM to 100 µM) or control medium to the

lower wells of the chamber.

Carefully place the Transwell insert into each well, ensuring no air bubbles are trapped

beneath the membrane.

Add 50-100 µL of the prepared cell suspension to the upper chamber of each insert.

3. Incubation:

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for a period of 40 minutes to 4

hours, allowing cells to migrate through the pores towards the chemoattractant (LMD-009).

4. Quantification of Migrated Cells:

After incubation, carefully remove the inserts.

Wipe away the non-migrated cells from the upper surface of the membrane with a cotton

swab.

Quantify the cells that have migrated to the lower chamber. This can be done by:
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Cell Lysis and ATP Measurement: Add a reagent like CellTiter-Glo to the lower wells to
lyse the cells and measure ATP content via luminescence, which is proportional to the cell
number.
Staining and Counting: Fix and stain the membrane (e.g., with DAPI or Giemsa stain) and
count the migrated cells on the underside of the membrane using a microscope.

5. Data Analysis:

Plot the number of migrated cells (or luminescence signal) against the LMD-009
concentration. The resulting bell-shaped curve is characteristic of chemotaxis.

Conclusion
LMD-009 is a well-characterized, high-potency, and selective non-peptide agonist of CCR8. Its

defined chemical structure and robust biological activity in key functional pathways make it an

invaluable tool for researchers studying CCR8 biology. The detailed understanding of its

molecular interactions with the receptor provides a strong foundation for structure-based drug

design efforts targeting CCR8 for therapeutic intervention in immunology and oncology. The

protocols and data presented in this guide serve as a comprehensive resource for the scientific

community engaged in the investigation and development of novel CCR8 modulators.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Boyden chamber assay - PubMed [pubmed.ncbi.nlm.nih.gov]

2. researchgate.net [researchgate.net]

3. pubs.acs.org [pubs.acs.org]

4. merckmillipore.com [merckmillipore.com]

5. researchgate.net [researchgate.net]

6. researchgate.net [researchgate.net]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b15606260?utm_src=pdf-body
https://www.benchchem.com/product/b15606260?utm_src=pdf-body
https://www.benchchem.com/product/b15606260?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/15576901/
https://www.researchgate.net/publication/352130517_FLIPR_Calcium_Mobilization_Assays_in_GPCR_Drug_Discovery
https://pubs.acs.org/doi/10.1021/acs.biochem.4c00121
https://www.merckmillipore.com/INTL/en/life-science-research/antibodies-assays/assays-overview/cell-invasion-migration-assays/boyden-chamber-technique/I0qb.qB.KSMAAAFANtY.1ZcQ,nav
https://www.researchgate.net/publication/6319900_Molecular_Interaction_of_a_Potent_Nonpeptide_Agonist_with_the_Chemokine_Receptor_CCR8
https://www.researchgate.net/publication/8150580_Boyden_Chamber_Assay
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15606260?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


7. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance
Readout - PMC [pmc.ncbi.nlm.nih.gov]

8. Inositol phosphate kinases in the eukaryote landscape - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [LMD-009: A Technical Guide to a Potent CCR8 Agonist].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15606260#lmd-009-structure-and-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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